molecular formula C9H7ClN2O2 B1146459 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride CAS No. 145335-89-3

6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride

Cat. No.: B1146459
CAS No.: 145335-89-3
M. Wt: 210.619
InChI Key:
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Description

6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLMSJILJVABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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